Transcriptional Efficacy: L‑764406 Achieves Only ~25% of Full PPARγ Agonist Activity
In a standardized cell‑based transcriptional activity assay, L‑764406 exhibits only ~25% of the activity of a reference full PPARγ agonist [REFS‑1]. This is in stark contrast to rosiglitazone, which achieves 100% maximal transcriptional activation with an EC₅₀ of 40 nM in a comparable U‑2OS cell transactivation assay [REFS‑2]. The low intrinsic efficacy of L‑764406 (~25%) is a critical determinant of its partial agonist profile, predicting reduced adipogenic potential and a milder side‑effect signature compared to full agonists [REFS‑3].
| Evidence Dimension | Transcriptional activity (% of full agonist) |
|---|---|
| Target Compound Data | ~25% |
| Comparator Or Baseline | Rosiglitazone (100%) |
| Quantified Difference | 75% lower maximal transcriptional activation |
| Conditions | Transactivation assay; comparator rosiglitazone EC₅₀ = 0.04 µM in U‑2OS cells (PPARγ + ACOX PPRE‑luciferase) |
Why This Matters
For researchers studying biased signaling or seeking to avoid the adverse metabolic effects (e.g., fluid retention, adipogenesis) associated with full PPARγ activation, the low intrinsic efficacy of L‑764406 is a primary driver for its selection over rosiglitazone or pioglitazone.
- [1] Gervois, P., Fruchart, J.‑C., & Staels, B. (2007). Selective Modulators of PPAR‑γ Activity: Molecular Aspects Related to Obesity and Side‑Effects. PPAR Research, 2007, 32696. (Table 1). View Source
- [2] Elbrecht, A., Chen, Y., Adams, A., Berger, J., Griffin, P., Klatt, T., Zhang, B., Menke, J., Zhou, G., Smith, R. G., & Moller, D. E. (1999). L‑764406 is a partial agonist of human peroxisome proliferator‑activated receptor gamma. The role of Cys313 in ligand binding. Journal of Biological Chemistry, 274(12), 7913–7922. View Source
